Chamaejasmin

描述

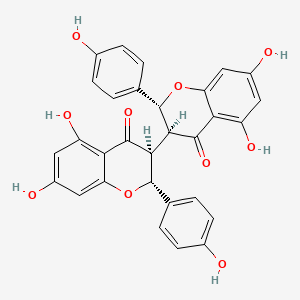

Structure

3D Structure

属性

IUPAC Name |

(2R,3S)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQBLQALVMHBKH-HHGOQMMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219886 | |

| Record name | (3,3'-Bi-4H-1-benzopyran)-4,4'-dione, 2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2R,2'R,3S,3'S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69618-96-8 | |

| Record name | Chamaejasmin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69618-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chamaejasmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069618968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,3'-Bi-4H-1-benzopyran)-4,4'-dione, 2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2R,2'R,3S,3'S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Botanical Origin and Ethnobotanical Contextualization

Primary Plant Sources of Chamaejasmine

Chamaejasmine is a natural product isolated from various plant species, with prominent sources including Stellera chamaejasme L. and several Wikstroemia species. nih.govuni.luchem960.cominvivochem.cnlibretexts.org

Stellera chamaejasme L. (Thymelaeaceae)

Traditionally, the roots of Stellera chamaejasme L. have been utilized in Chinese and Mongolian traditional medicine for various purposes, including the treatment of scabies, tinea, chronic tracheitis, tuberculosis, and psoriasis. nih.govnih.govnih.govsemanticscholar.org Modern research has also indicated its use as a pain-relieving agent and its insecticidal properties, with "chamaejasmin emulsion" being developed as an insecticide. nih.govnih.govsemanticscholar.orginvivochem.cn

Detailed chemical research has isolated chamaejasmine from the roots of Stellera chamaejasme L., alongside other biflavonoids such as wikstrol A, wikstrol B, neothis compound A, and neothis compound B. nih.gov These compounds are considered important for the chemotaxonomy of the Thymelaeaceae family. nih.gov Studies have shown that chamaejasmine exhibits significant antitumor activity against various cancer cell lines, including osteosarcoma, breast cancer, cervical cancer, lung adenocarcinoma, hepatocellular carcinoma, larynx carcinoma, and glioblastoma. wikipedia.orgnih.goveragene.comnih.gov Its mechanisms of action include inducing cell apoptosis and autophagy, promoting reactive oxygen species (ROS) production, activating the AMPK/mTOR signaling pathway, and inhibiting nuclear translocation and phosphorylation of NF-κB and IκBα. wikipedia.orgnih.gov

Wikstroemia dolichantha and Other Wikstroemia Species

Wikstroemia dolichantha Diels, also a member of the Thymelaeaceae family, is another plant from which chamaejasmine has been identified. uni.luchem960.cominvivochem.cnlibretexts.orgchem960.com Plants of the Wikstroemia genus are traditionally used to treat inflammatory conditions such as bronchitis and rheumatoid arthritis. chem960.cominvivochem.cnottokemi.com

Research on Wikstroemia dolichantha extracts has tentatively identified chamaejasmine, along with other flavonoids like taxifolin, aromadendrin, and padmatin. chem960.cominvivochem.cnlibretexts.org Studies have demonstrated that extracts of W. dolichantha can exert anti-atopic effects, improving symptoms of atopic dermatitis in murine models by reducing levels of interleukin-4 (IL-4) and immunoglobulin E (IgE), and enhancing skin barrier function. uni.luchem960.cominvivochem.cn

Beyond Wikstroemia dolichantha, other species within the Wikstroemia genus, such as Wikstroemia sikokiana and W. indica, as well as Enkleia siamensis, have also been reported to contain biflavonoids, indicating a close chemical relationship among these genera within the Thymelaeaceae family. nih.govuni.lulibretexts.orgottokemi.comwikipedia.orgr-project.org The Wikstroemia genus is broadly distributed and recognized for its diverse phytochemicals, including flavonoids, coumarins, and lignans, which contribute to various pharmacological properties such as anti-inflammatory, antioxidant, antiviral, and antitumor activities. uni.luinvivochem.cnlibretexts.orgottokemi.comwikipedia.org

Ethnobotanical Research Approaches for Traditional Uses

Ethnobotany is a scientific field dedicated to understanding the intricate relationships between human societies and plants, with a particular focus on documenting and analyzing traditional knowledge systems surrounding plant use. github.ioreadthedocs.iowikipedia.org

Traditional Knowledge Documentation and Empirical Data

The documentation of traditional plant knowledge (TPK) is a crucial aspect of ethnobotanical research. This knowledge, often transmitted orally across generations within indigenous and traditional communities, encompasses a wide array of practices related to plant identification, uses, and management. readthedocs.io Documenting TPK is vital for preserving cultural heritage, providing insights into sustainable resource management practices, and serving as a rich repository of medicinal plant knowledge. github.ioreadthedocs.io

Ethnobotanical studies employ various methods to gather and document this empirical data. Common approaches include key informant interviews, semi-structured interviews, open-ended interviews, and the use of questionnaires. readthedocs.io During these interactions, information is systematically collected on aspects such as local plant names, the specific plant parts used, traditional processing methods, application techniques for remedies, perceived efficacy, and demographic details of the informants.

Despite its significance, the preservation of TPK faces challenges, including the erosion of knowledge due to modernization, urbanization, and the loss of indigenous languages. readthedocs.io Ethnobotanists play a critical role in unraveling and documenting these complex plant-people interactions, bridging traditional wisdom with modern scientific inquiry. readthedocs.io

Field Surveys and Plant Material Identification

Field surveys are fundamental to ethnobotanical research, allowing for direct observation and interaction with plants in their natural habitats and with the communities that utilize them. A primary objective of these surveys is the accurate botanical identification of the plants studied, which is essential for cross-referencing information to standardized botanical names and for future verification.

Key activities during field surveys include the collection and identification of herbarium specimens. These specimens, ideally including roots, flowers, and fruits, serve as tangible evidence for plant identification. Detailed documentation in field notebooks, noting information such as plant abundance and specific traditional uses, is conducted concurrently with sample collection. The collection of voucher specimens is particularly important for scientific validation, ensuring that the information gathered can be reliably linked to a specific plant species and its local nomenclature. Plant identification is typically carried out using standard botanical texts and by comparing collected specimens with existing herbarium collections. Ethnobotanical field surveys often involve collaboration with local specialists, such as traditional healers and farmers, who possess extensive knowledge of local flora and their traditional applications.

Compound Names and PubChem CIDs

Isolation, Extraction, and Advanced Analytical Methodologies

Extraction Techniques for Chamaejasmine from Botanical Sources

Efficient extraction is the initial crucial step in obtaining chamaejasmine from its plant sources. Various methodologies are employed to optimize the yield and purity of the extracted compound.

Solvent extraction is a fundamental technique for isolating compounds from plant materials, relying on the differential solubility of compounds in various solvents. For chamaejasmine, anhydrous ethanol (B145695) has been successfully used. In one study, the root powder of Stellera chamaejasme was extracted with anhydrous ethanol at 50 °C for 10 hours. asianpubs.org The resulting extract was then concentrated under reduced pressure to yield a brown solid chamaejasmine extract, with a reported yield of approximately 11% from the dry root powder. asianpubs.org Typical organic solvents for flavonoid extraction, a class to which chamaejasmine belongs, include methanol, ethanol, acetone (B3395972), and ethyl acetate, as these compounds generally exhibit low solubility in water. semanticscholar.org

Ultrasound-assisted extraction (UAE) is a "green chemistry" technique that offers advantages such as reduced extraction time and lower solvent consumption compared to conventional methods. mdpi.com UAE enhances the extraction of compounds by generating cavitation and promoting the rupture of plant cells, thereby facilitating more efficient contact between the solid matrix and the solvent. mdpi.commdpi.com While direct optimized parameters for chamaejasmine specifically using UAE were not detailed in the provided search results, UAE has been successfully applied to extract other bioactive compounds, including phenolic compounds, from various plant matrices. mdpi.commdpi.complos.org Optimized UAE conditions for other compounds often involve temperatures around 50-80 °C, medium ultrasound power (200-500 W), and short extraction times (up to 60 min). mdpi.com For example, in a study involving Stellera chamaejasme, circulating ultrasound-assisted extraction (CUAE) coupled with centrifugal partition chromatography (CPC) was developed for continuous extraction and on-line isolation of chemical constituents. nih.gov Optimized parameters for this method included an ultrasound power of 800 W, an extraction time of 30 minutes, an extraction temperature of 70 °C, and a liquid-to-solid ratio of 8 mL/g. nih.gov

Solvent-Based Extraction Methodologies

Advanced Chromatographic and Spectrometric Techniques for Characterization and Quantification

After extraction, advanced analytical techniques are essential for the precise characterization, identification, and quantification of chamaejasmine within complex botanical extracts.

UPLC-MS/MS is a highly sensitive and selective method widely used for the simultaneous determination and quantification of compounds, including flavonoids like chamaejasmine, in complex matrices such as plant extracts and biological samples. researchgate.netumich.edunih.gov A sensitive and selective UPLC-MS/MS method was developed for the simultaneous determination of five flavonoids, including chamaejasmine, from Stellera chamaejasme L. in rat plasma. researchgate.netumich.edunih.gov Chromatographic separation was achieved on an Agilent Poroshell 120 EC-C18 column (2.1 × 100 mm, 2.7 μm) with gradient elution at a flow rate of 0.4 mL/min, with a total analysis time of 7 minutes. nih.gov The analytes were detected using multiple reaction monitoring (MRM) in positive ionization mode. nih.gov This method demonstrated good linearity (r ≥ 0.9956) and low limits of quantification (0.51 to 0.64 ng/mL for the five flavonoids), with intra-day and inter-day precision below 10.2% and accuracy ranging from -11.79% to 9.21%. nih.gov

Table 1: UPLC-MS/MS Parameters for Flavonoid Analysis (including Chamaejasmine) from Stellera chamaejasme L.

| Parameter | Detail |

| Column | Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm) nih.gov |

| Flow Rate | 0.4 mL/min nih.gov |

| Analysis Time | 7 min nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Linearity (r) | ≥ 0.9956 nih.gov |

| Lower Limits of Quantification (LOQs) | 0.51 to 0.64 ng/mL nih.gov |

| Intra-day Precision | < 10.2% nih.gov |

| Inter-day Precision | < 10.2% nih.gov |

| Accuracy | -11.79% to 9.21% nih.gov |

HPLC-DAD/QTOF-MS is a powerful hyphenated technique used for the comprehensive analysis and tentative identification of compounds in complex botanical extracts. dntb.gov.uagrafiati.com Chamaejasmine, along with other flavonoids like taxifolin, aromadendrin, and padmatin, has been tentatively identified in Wikstroemia dolichantha extracts using HPLC-DAD/QTOF-MS. dntb.gov.uagrafiati.com This combination allows for both UV-Vis spectral data acquisition (from DAD) and accurate mass measurement and fragmentation information (from QTOF-MS), which are crucial for structural elucidation and confirmation of natural products. mdpi.comnih.gov

Ultrafiltration liquid chromatography with mass spectrometry (UF-LC-MS) is an efficient method for the rapid screening and identification of ligands, including chamaejasmine, from complex extracts, particularly those from traditional Chinese medicines. researchgate.netnih.govresearchgate.netmdpi.com This technique leverages the affinity between natural medicine extracts and target molecules, separating target-ligand complexes via ultrafiltration before analysis by LC-MS. mdpi.com This method eliminates the need for separating inactive compounds, thereby improving the efficiency of studying bioactive substances. nih.gov In studies involving Stellera chamaejasme, UF-LC-MS has been used for the rapid screening and identification of ligands, including chamaejasmine, which was subsequently separated by semi-preparative HPLC combined with high-speed counter-current chromatography, achieving a purity of 98.91% for chamaejasmine. researchgate.netnih.govresearchgate.net

Table 2: Purity of Ligands Isolated from Stellera chamaejasme via UF-LC-MS and Mixed Chromatography

| Compound | Purity (%) nih.gov |

| Daphnoretin (B1669815) | 96.8 |

| Isopimpinellin | 90.75 |

| Chamaechromone | 91.41 |

| Neochamaejasmin A | 93.98 |

| Chamaejasmine | 98.91 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique often employed for the separation and identification of volatile and semi-volatile compounds. However, due to its relatively high molecular weight and numerous polar hydroxyl groups, chamaejasmine typically exhibits low volatility and poor thermal stability, making direct GC-MS analysis challenging. To overcome these limitations, chemical derivatization is a crucial step. nih.govreadthedocs.iowikipedia.org

Derivatization involves chemically modifying the analyte to enhance its volatility, improve chromatographic behavior (e.g., reduce tailing), increase thermal stability, and improve detection sensitivity or facilitate structural elucidation in the mass spectrometer. nih.govreadthedocs.iowikipedia.org Common derivatization reactions for compounds with active hydrogens (such as hydroxyl, amine, or thiol groups, which are abundant in flavonoids like chamaejasmine) include silylation, acylation, and alkylation. nih.govreadthedocs.iowikipedia.org Silylation, for instance, replaces active hydrogens with a nonpolar silyl (B83357) moiety, rendering the compound more volatile. readthedocs.io While general principles and applications of derivatization for GC-MS analysis of polar compounds are well-established, specific detailed studies focusing on the GC-MS analysis of derivatized chamaejasmine were not prominently found in the surveyed literature, with most quantitative analyses in biological matrices preferring liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Thin-Layer Chromatography (TLC) for Flavonoid Screening

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile qualitative screening tool for various phytochemicals, including flavonoids, in plant extracts. nih.gov Chamaejasmine, being a biflavonoid, can be screened using TLC. The method involves separating compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (solvent system). nih.gov

For flavonoid screening, TLC plates are typically developed using appropriate solvent systems and then visualized under ultraviolet (UV) light, often at 254 nm and 360 nm. Flavonoids frequently exhibit characteristic fluorescence under UV light, especially after spraying with specific reagents. For instance, aluminum chloride (AlCl3) spray is commonly used for flavonoids, resulting in yellow, green, or blue fluorescence under longer wavelength UV light (360 nm), indicating a positive result. The retention factor (Rf) values, which represent the ratio of the distance traveled by the solute to the distance traveled by the solvent front, are used for tentative identification. TLC has been employed in preliminary phytochemical screenings of Stellera chamaejasme extracts, which contain chamaejasmine and other related flavonoids. nih.govnih.gov

Method Validation Parameters for Quantitative Analysis in Biological Matrices

The quantitative analysis of chamaejasmine in biological matrices, such as rat plasma, typically employs highly sensitive techniques like Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Rigorous method validation is essential to ensure the reliability, accuracy, and precision of the analytical results. norman-network.comepa.govuni-freiburg.descience.gov Key validation parameters assessed include specificity, linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, and matrix effect. epa.govuni-freiburg.descience.gov

Specificity and Linearity Assessment

Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected in the sample, such as endogenous matrix components, impurities, or degradation products. For UPLC-MS/MS methods, specificity is crucial to ensure that the detected signal corresponds solely to the target analyte.

Linearity evaluates the proportional relationship between the analyte concentration and the instrument response over a defined range. It is typically assessed by analyzing a series of standards at different concentrations. A high correlation coefficient (r or R²) demonstrates good linearity. For methods quantifying chamaejasmine and co-eluting flavonoids (stelleranol, chamaechromone, neothis compound A, and isothis compound) in rat plasma, validated UPLC-MS/MS methods have shown excellent linearity with correlation coefficients (r) generally greater than or equal to 0.9956. epa.govuni-freiburg.de Another study reported R² values ranging from 0.9989 to 0.9999 for related compounds. uni-freiburg.de

Sensitivity (Lower Limit of Quantification, LLOQ)

Sensitivity in quantitative analysis is often defined by the Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. Regulatory guidelines typically require inter-assay precision at the LLOQ to be ≤20% and accuracy within ±15% of the nominal value.

For the simultaneous determination of chamaejasmine and other flavonoids (stelleranol, chamaechromone, neothis compound A, and isothis compound) in rat plasma using UPLC-MS/MS, the reported LLOQ values ranged from 0.51 to 0.64 ng/mL. epa.gov

Table 1: Lower Limits of Quantification (LLOQ) for Flavonoids in Rat Plasma

| Compound | LLOQ (ng/mL) | Analytical Method | Matrix |

| Chamaejasmine | 0.51 - 0.64 | UPLC-MS/MS | Rat Plasma |

| Stelleranol | 0.51 - 0.64 | UPLC-MS/MS | Rat Plasma |

| Chamaechromone | 0.51 - 0.64 | UPLC-MS/MS | Rat Plasma |

| Neothis compound A | 0.51 - 0.64 | UPLC-MS/MS | Rat Plasma |

| Isothis compound | 0.51 - 0.64 | UPLC-MS/MS | Rat Plasma |

Note: The LLOQ range applies to all five flavonoids collectively as reported in the source. epa.gov

Accuracy and Precision Determinations

Accuracy expresses the closeness of agreement between a measured value and the true or accepted reference value. It is often reported as a percentage error or relative error. Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under specified conditions. Precision is commonly expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV). Both intra-day (within a single day) and inter-day (across multiple days) precision are evaluated. epa.gov

For UPLC-MS/MS methods quantifying chamaejasmine and co-eluting flavonoids in rat plasma, the intra-day and inter-day precision were reported to be less than 10.2% (RSD). epa.gov The accuracy for these compounds ranged from -11.79% to 9.21%. epa.gov Another study for isothis compound, neothis compound A, and daphnoretin reported intra- and inter-day precisions (RSD) less than 6.7% and accuracy (RE) ranging from -7.0% to 12.0%. norman-network.com

Table 2: Accuracy and Precision Data for Flavonoids in Rat Plasma

| Parameter | Range/Value (Chamaejasmine & Co-eluting Flavonoids) epa.gov | Range/Value (Isothis compound, Neothis compound A, Daphnoretin) norman-network.com |

| Intra-day Precision (RSD) | < 10.2% | < 6.7% |

| Inter-day Precision (RSD) | < 10.2% | < 6.7% |

| Accuracy (RE) | -11.79% to 9.21% | -7.0% to 12.0% |

Recovery and Matrix Effect Evaluation

Recovery assesses the efficiency of the sample preparation and extraction procedure, indicating how much of the analyte is recovered from the biological matrix. science.gov It is typically expressed as a percentage. Matrix effect refers to the influence of co-eluting endogenous components from the biological sample on the ionization of the analyte in the mass spectrometer, leading to either signal suppression or enhancement. This is a critical parameter to evaluate in LC-MS/MS methods, as it can significantly impact the accuracy and reliability of quantitative results.

Table 3: Recovery and Matrix Effect Assessment for Flavonoids in Biological Matrices

| Parameter | Assessment for Chamaejasmine & Co-eluting Flavonoids epa.govuni-freiburg.de | Assessment for Isothis compound, Neothis compound A, Daphnoretin norman-network.com |

| Recovery | Evaluated as part of validation | 104–148% |

| Matrix Effect | Evaluated as part of validation | Noted, with minimal impact on method performance |

Synthetic Methodologies and Biosynthetic Pathway Elucidation

Chemical Synthesis of Chamaejasmine

The chemical synthesis of chamaejasmine, a challenging endeavor due to its unique dimeric structure, has been achieved through specific strategies, primarily focusing on biomimetic approaches and reductive dimerization.

The first chemical synthesis of dl-chamaejasmine (a racemic mixture) was accomplished through a biomimetic (reductive) radical dimerization approach citeab.comnih.govnih.gov. This strategy was inspired by biogenetic investigations, which proposed an initial phenolic radical intermediate that could tautomerize, then dimerize at C-3, and subsequently cyclize to form 3,3'-biflavanones nih.gov. This biomimetic approach offers a general method for the stereoselective synthesis of 3,3'-biflavanones nih.gov.

A key step in the biomimetic synthesis of dl-chamaejasmine involves a metallic lanthanum-mediated reductive dimerization citeab.comnih.govnih.govfishersci.ca. This reaction is performed in refluxing tetrahydrofuran (B95107) (THF) citeab.comnih.govnih.govfishersci.ca. The reductive dimerization of 3-iodonaringenin trimethyl ether (a mixture of cis and trans isomers) smoothly proceeds under these conditions to yield dl-chamaejasmine hexamethyl ether citeab.com. Lanthanide metals, such as lanthanum, are strong reducing agents capable of facilitating such organic transformations plantaedb.com.

The synthesis of dl-chamaejasmine is typically described as a two-step sequence:

Reductive Dimerization: Trimethyl ether derivatives of 3-iodonaringenin (both cis and trans isomers) undergo metallic lanthanum-mediated reductive dimerization in refluxing THF citeab.comnih.govnih.govfishersci.ca. This step yields dl-chamaejasmine hexamethyl ether citeab.com.

Global Demethylation: The resulting dl-chamaejasmine hexamethyl ether is then subjected to global demethylation using boron tribromide (BBr₃) in dichloromethane (B109758) (CH₂Cl₂) at temperatures ranging from -78 °C to room temperature over 24 hours citeab.comnih.govnih.gov. This final step yields the fully demethylated dl-chamaejasmine citeab.com.

The key intermediate in this synthetic pathway is dl-chamaejasmine hexamethyl ether citeab.com.

Table 1: Key Steps and Intermediates in Chamaejasmine Chemical Synthesis

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Intermediate/Product | Yield (where specified) |

| 1 | Reductive Dimerization | 3-iodonaringenin trimethyl ether (cis+trans) | Metallic Lanthanum, refluxing THF | dl-chamaejasmine hexamethyl ether | 10% isolated yield citeab.com |

| 2 | Global Demethylation | dl-chamaejasmine hexamethyl ether | BBr₃ (10 equiv), CH₂Cl₂, -78 °C to rt, 24 h | dl-chamaejasmine | 70% isolated yield citeab.com |

Reductive Dimerization Strategies

Biosynthetic Pathway Investigations

Understanding the biosynthesis of chamaejasmine involves elucidating the genetic and enzymatic machinery responsible for its production in plants, particularly within Stellera chamaejasme L.

Large-scale RNA sequencing has been employed to investigate the molecular mechanisms underlying flavonoid biosynthesis in Stellera chamaejasme nih.govnih.gov. A de novo transcriptome analysis of S. chamaejasme flowers yielded 32,216 unigenes, with 21,355 identified as putative homologs to annotated sequences in public protein databases nih.gov. Functional classification of these unigenes indicated that many active genes in the flower are predominantly involved in metabolic processes and the biosynthesis of secondary metabolites, including flavonoids nih.gov. This approach has been instrumental in discovering major candidate genes involved in the flavonoid biosynthesis pathway in S. chamaejasme nih.gov.

Table 2: Summary of De Novo Transcriptome Analysis in Stellera chamaejasme

| Parameter | Value | Source |

| Total Unigenes | 32,216 | nih.gov |

| N50 Length | 1745 bp | nih.gov |

| Putative Homologs | 21,355 | nih.gov |

| Genes in Flavonoid Biosynthesis | 19 candidate genes encoding 11 structural enzymes nih.gov | nih.gov |

Through transcriptome analysis of S. chamaejasme, 19 candidate genes encoding 11 structural enzymes involved in flavonoid biosynthesis were identified nih.govnih.gov. These enzymes catalyze the sequential reactions leading to the formation of various flavonoids.

Furthermore, the study identified a number of regulatory genes, including MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins nih.govnih.gov. These transcription factors are known to play a crucial role in regulating flavonoid biosynthesis at the transcriptional level in plants uni.lu. They often form a ternary complex, known as the MBW complex (MYB-bHLH-WD40), which directly regulates the expression of structural genes within the flavonoid biosynthetic pathway uni.lu. MYB transcription factors, bHLH transcription factors, and WD40 repeat proteins are widely distributed in eukaryotes and are well-represented in plants, where they govern various aspects of plant development and secondary metabolism uni.lu.

Table 3: Identified Regulatory Gene Families in Stellera chamaejasme Flavonoid Biosynthesis

| Gene Family | Role in Flavonoid Biosynthesis | Source |

| MYB | Transcriptional regulation, often forming part of the MBW complex | nih.govnih.govuni.lu |

| bHLH | Transcriptional regulation, often forming part of the MBW complex | nih.govnih.govuni.lu |

| WD40 | Transcriptional regulation, often forming part of the MBW complex | nih.govnih.govuni.lu |

Preclinical Pharmacological Investigations and Molecular Mechanisms

Cytotoxicity and Antiproliferative Effects in Preclinical Models

Chamaejasmine exhibits broad-spectrum cytotoxic and antiproliferative activities across various cancer cell lines, both in in vitro and in vivo preclinical settings. Its efficacy extends to multi-drug resistant (MDR) cell lines, highlighting its potential to overcome common chemotherapy challenges.

Chamaejasmine has demonstrated significant inhibitory effects on the viability and proliferation of a diverse range of human cancer cell lines. In osteosarcoma MG-63 cells, chamaejasmine markedly decreased cell viability in a concentration- and time-dependent manner, with concentrations ranging from 0 to 160 µM over 24 and 48 hours. It also effectively reduced cell invasion in these cells. portlandpress.com

Studies on human lung adenocarcinoma A549 cells reported an IC50 value of 7.72 µM after 72 hours of treatment. Chamaejasmine also showed cytotoxicity against other lung cancer cell lines, H1975, SMMC-7721, and SKOV-3, with IC50 values of 18.11 µM, 14.04 µM, and 10.43 µM, respectively. semanticscholar.orgmdpi.com

Furthermore, chamaejasmine has exhibited strong cytotoxicity against multiple other human cancer cell lines, including MCF-7 (breast cancer), SGC-7901 (gastric cancer), HCT-8 (colon cancer), HO-4980 (ovarian cancer), HeLa (cervical cancer), HepG2 (liver cancer), PC-3 (prostate cancer), and LNCap (prostate cancer). Notably, it demonstrated superior cytotoxicity compared to Taxol against MCF-7 (IC50 4.02 µM), HO-4980 (IC50 5.31 µM), A549 (IC50 4.84 µM), and PC-3 (IC50 2.28 µM). nih.govnih.gov In human breast cancer MDA-MB-231 cells, chamaejasmine inhibited cell proliferation at concentrations between 4 and 16 µM. mdpi.comresearchgate.netmdpi.com Chamaejasmine also showed potent antitumor effects on HeLa cervical cancer cells. nih.gov Chamaejasmin (B1198936) A, a related compound, exhibited notable anticancer activity against human laryngeal epithelial HEP-2 cells with an IC50 of 3.48 µM. nih.gov Importantly, chamaejasmine demonstrated less cytotoxicity against normal cell lines such as Vero and MDCK compared to Taxol. nih.gov

The following table summarizes the IC50 values of Chamaejasmine in various cancer cell lines:

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MG-63 | Osteosarcoma | 0-160 (range) | portlandpress.com |

| A549 | Lung Adenocarcinoma | 7.72 | semanticscholar.orgmdpi.com |

| H1975 | Lung Cancer | 18.11 | semanticscholar.org |

| SMMC-7721 | Liver Cancer | 14.04 | semanticscholar.org |

| SKOV-3 | Ovarian Cancer | 10.43 | semanticscholar.org |

| MCF-7 | Breast Cancer | 4.02 | nih.govnih.gov |

| HO-4980 | Ovarian Cancer | 5.31 | nih.govnih.gov |

| PC-3 | Prostate Cancer | 2.28 | nih.govnih.gov |

| SGC-7901 | Gastric Cancer | Strong Cytotoxicity | nih.gov |

| HCT-8 | Colon Cancer | Strong Cytotoxicity | nih.gov |

| HeLa | Cervical Cancer | Strong Cytotoxicity | nih.gov |

| HepG2 | Liver Cancer | Strong Cytotoxicity | nih.gov |

| LNCap | Prostate Cancer | Strong Cytotoxicity | nih.gov |

| MDA-MB-231 | Breast Cancer | 4-16 (range) | mdpi.comresearchgate.net |

| HEP-2 (this compound A) | Laryngeal Epithelial | 3.48 | nih.gov |

The anticancer efficacy of chamaejasmine has also been validated in in vivo preclinical models. This compound B (CHB) demonstrated favorable anti-multidrug resistance (MDR) activity in KB and KBV200 cancer cell xenograft mice models. nih.govdovepress.comresearchgate.netnih.gov Additionally, chamaejasmine exhibited potent antitumor effects in HeLa xenograft mice models. nih.gov this compound A was shown to inhibit β-tubulin depolymerization in HEP-2 tumors in vivo, further supporting its anticancer properties. nih.gov

A significant finding in chamaejasmine research is its activity against multi-drug resistant (MDR) cancer cell lines. This compound B (CHB) effectively inhibited the growth of KBV200 cells, a multidrug-resistant subline of KB cells, in vitro. The resistance factor (RF) of CHB for KBV200 cells was remarkably low at 0.96, which is considerably lower than those of conventional chemotherapeutic agents such as doxorubicin (B1662922) (DOX, RF = 18.09), vincristine (B1662923) (VCR, RF = 28.13), and paclitaxel (B517696) (TAX, RF = 28.56). The average RF of CHB across various tested resistant cell lines was reported as 1.26, indicating its potent anti-MDR activity. nih.govdovepress.comresearchgate.netnih.gov This suggests that this compound B may possess distinct mechanisms of action compared to traditional chemotherapeutic agents, allowing it to overcome established drug resistance mechanisms. dovepress.com

The following table compares the resistance factors of this compound B with other chemotherapeutic agents in MDR cell lines:

| Compound | Average Resistance Factor (RF) | Reference |

| This compound B (CHB) | 1.26 | nih.govdovepress.comresearchgate.netnih.gov |

| Vincristine (VCR) | 47.98 | nih.gov |

| 5-Fluorouracil (5-FU) | 18.11 | nih.gov |

| Paclitaxel (TAX) | 31.76 | nih.gov |

| Doxorubicin (DOX) | 45.6 | nih.gov |

In Vivo Studies in Preclinical Tumor Models

Cellular and Molecular Mechanisms of Action

Chamaejasmine exerts its anticancer effects through various cellular and molecular mechanisms, primarily involving the induction of apoptosis and modulation of critical signaling pathways.

Chamaejasmine consistently induces apoptosis, a programmed cell death mechanism, in various cancer cell types. This apoptotic induction is often mediated through the intrinsic mitochondrial pathway. semanticscholar.orgmdpi.comnih.govdovepress.comresearchgate.netresearchgate.netresearchgate.net The process involves the disruption of mitochondrial membrane potential (Δψm) semanticscholar.orgmdpi.comnih.govdovepress.comresearchgate.netresearchgate.net and the subsequent release of cytochrome c from the mitochondria into the cytosol. semanticscholar.orgmdpi.comnih.govdovepress.comresearchgate.net

Downstream of these mitochondrial events, chamaejasmine activates a cascade of caspases, which are key executioners of apoptosis. Activation of caspase-9 and caspase-3 is a recurring finding across multiple studies. portlandpress.comsemanticscholar.orgmdpi.comresearchgate.netnih.govnih.govdovepress.comresearchgate.netresearchgate.netresearchgate.netnih.gov The activation of caspase-3 further leads to the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. semanticscholar.orgmdpi.com In MDA-MB-231 cells, chamaejasmine also increased the levels of active caspase-8, suggesting potential involvement of extrinsic apoptotic pathways in some contexts. mdpi.comresearchgate.net However, in KB and KBV200 cells, this compound B did not influence Fas/FasL levels or procaspase-8 activation, indicating a primary reliance on the intrinsic pathway in these cell lines. nih.govdovepress.com

Beyond apoptosis, chamaejasmine also influences cell cycle progression. It has been shown to induce G2/M phase arrest in A549 lung cancer cells semanticscholar.orgmdpi.com and MDA-MB-231 breast cancer cells. mdpi.comresearchgate.net In contrast, this compound B induced G0/G1 cell cycle arrest in KB and KBV200 cells. nih.govdovepress.comresearchgate.net

Other mechanisms contributing to chamaejasmine's effects include:

AMPK/mTOR Pathway: In MG-63 osteosarcoma cells, chamaejasmine-induced apoptosis and growth inhibition were mediated by the activation of AMPK and a decrease in mTOR phosphorylation. portlandpress.comnih.gov

PI3K/Akt Pathway: Chamaejasmine induces apoptosis in HeLa cervical cancer cells by suppressing the PI3K/Akt signaling cascade. nih.gov

NF-κB Translocation: In MDA-MB-231 cells, chamaejasmine inhibits nuclear NF-κB translocation. mdpi.comresearchgate.net

Tubulin Interaction: Chamaejasmine has been shown to increase the expression of β-tubulin and inhibit its depolymerization in PC-3 prostate cancer cells. nih.govnih.gov this compound A also demonstrated this effect in HEP-2 tumors in vivo. nih.gov

A critical component of chamaejasmine's apoptosis-inducing mechanism involves the modulation of Bcl-2 family proteins. These proteins play a central role in regulating the intrinsic apoptotic pathway. Chamaejasmine consistently alters the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio. semanticscholar.orgmdpi.commdpi.comresearchgate.netnih.govdovepress.comnih.govresearchgate.netresearchgate.netnih.gov This shift is characterized by the upregulation of Bax expression and the downregulation of Bcl-2 expression. mdpi.comresearchgate.netnih.govdovepress.comresearchgate.netresearchgate.netnih.gov The elevated Bax/Bcl-2 ratio is a decisive factor that dictates whether cells will undergo apoptosis, promoting the release of cytochrome c and subsequent caspase activation. mdpi.com

Cell Cycle Regulation

Regulation of Cell Cycle Regulatory Proteins (p21, p27, Cyclins, CDKs)

Chamaejasmine has been shown to exert significant influence over key cell cycle regulatory proteins, leading to cell cycle arrest and apoptosis in various cancer cell lines. In human breast cancer MDA-MB-231 cells, treatment with chamaejasmine (at concentrations ranging from 4 to 16 μM) resulted in inhibited cell proliferation, which was directly correlated with G2/M phase arrest and the induction of apoptosis. researchgate.netmdpi.comnih.gov

The molecular underpinnings of this cell cycle modulation involve the regulation of cyclin-dependent kinase inhibitors (CKIs) and cyclins. Specifically, chamaejasmine treatment led to an induction of WAF1/p21 and KIP1/p27 proteins. researchgate.netmdpi.comnih.gov Concurrently, there was a notable decrease in the levels of cyclins A and cyclins B1, which are crucial for progression through the cell cycle. researchgate.netmdpi.comnih.gov Furthermore, the activity of cyclin-dependent kinase (cdk) 2 and cdc2 (also known as CDK1) was observed to decrease following chamaejasmine exposure. researchgate.netmdpi.comnih.gov These findings collectively suggest that chamaejasmine mediates G2/M phase arrest by disrupting the balance of these critical cell cycle machinery components. researchgate.net

Signal Transduction Pathway Modulation

Chamaejasmine's pharmacological effects extend to the modulation of several pivotal signal transduction pathways involved in cell proliferation, survival, and angiogenesis.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Inactivation

Research indicates that chamaejasmine can inactivate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway. Studies on cervical cancer cell lines, such as HeLa cells, have demonstrated that chamaejasmine possesses potent antitumor effects both in vitro and in vivo. nih.gov The apoptosis-inducing capabilities of chamaejasmine in these cells are believed to be mediated through the suppression of PI3K/Akt signaling cascades. nih.gov Further investigations in human HEp-2 larynx carcinoma cells revealed that chamaejasmine effectively downregulates the constitutive activity of Akt kinase, providing a rationale for its potential as a chemotherapeutic agent in laryngeal carcinoma management. nih.gov

Adenosine Monophosphate-Activated Protein Kinase (AMPK)/Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Activation

Chamaejasmine has been shown to modulate the AMPK/mTOR pathway, a critical regulator of cell growth and metabolism. In osteosarcoma MG-63 cells, chamaejasmine exhibited cellular growth inhibition, pro-apoptotic, and pro-autophagic effects, primarily by activating Adenosine Monophosphate-Activated Protein Kinase (AMPK). mdpi.commrc.ac.ukmsu.edu This activation of AMPK, in turn, significantly contributes to increased autophagic cell death through the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. mdpi.commrc.ac.uk Experimental data confirm that chamaejasmine increases the phosphorylation of AMPK while simultaneously decreasing the phosphorylation of mTOR in a concentration-dependent manner. mrc.ac.uk

Nuclear Factor-kappa B (NF-κB) Translocation and Associated Kinase Inhibition (IKKα/β, IκBα)

Chamaejasmine also impacts the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses, and a key player in cancer progression. In MDA-MB-231 breast cancer cells, chamaejasmine treatment (4–16 μM) resulted in a significant inhibition of nuclear translocation and phosphorylation of NF-κB. researchgate.netmdpi.comnih.govdoaj.org This inhibitory effect extends to the upstream kinases involved in NF-κB activation, with observed inhibition of IKKα and IKKβ. researchgate.netmdpi.comnih.govdoaj.org Furthermore, chamaejasmine was found to inhibit the phosphorylation and subsequent degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm, thereby preventing its nuclear translocation and activation of target genes. researchgate.netmdpi.comnih.govdoaj.org

Tubulin Interaction and Microtubule Dynamics Modulation

Preclinical studies have explored chamaejasmine's interaction with tubulin, a protein essential for the formation and dynamics of microtubules, which are critical for cell division and intracellular transport. In silico simulations have indicated that chamaejasmine specifically interacts with the active site located at the top of β-tubulin. biomolther.org The calculated binding energy (Einter) for this interaction was notably high, at -164.77 kcal·mol−1. biomolther.org In vitro experiments further supported these findings, demonstrating that chamaejasmine was able to increase the expression of β-tubulin, but not α-tubulin. biomolther.org Moreover, chamaejasmine treatment led to a concentration-dependent change in the percentage of polymerized β-tubulin in PC-3 cells, with observed increases from 124.21 ± 2.47% to 178.57 ± 4.54%. biomolther.org These results suggest that chamaejasmine may exert its anti-cancer effects, in part, by modulating microtubule dynamics through its interaction with β-tubulin. biomolther.org

Anti-Angiogenic Mechanisms via Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Attenuation

Chamaejasmine B (ICJ), a derivative of chamaejasmine, has demonstrated potent anti-angiogenic effects, particularly in breast cancer models. google.comwikipedia.orgresearchgate.net Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Studies have shown that ICJ induces anergy (a state of unresponsiveness) in human umbilical vein endothelial cells (HUVEC) to pro-angiogenic signals from vascular endothelial growth factor A (VEGFA). researchgate.netfrontiersin.org This effect is mediated by the downregulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) in an autophagy-dependent manner. researchgate.netfrontiersin.org The autophagic degradation of VEGFR2 is considered a sufficient mechanism to induce this anti-angiogenic effect, highlighting a novel target for anti-angiogenic treatment in breast cancer. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk

Mitogen-Activated Protein Kinase (MAPK) pathways, including Extracellular Signal-Regulated Kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAP kinases, are critical cellular signaling cascades that regulate fundamental processes such as cell proliferation, differentiation, and apoptosis. researchgate.netmdpi.comfrontiersin.org These pathways integrate various extracellular stimuli into specific intracellular responses. mdpi.comnews-medical.net While extensive evidence supports the existence of crosstalk between MAPK pathways and other signaling cascades, such as PI3K/AKT and NF-κB, mdpi.comresearchgate.netfrontiersin.org the direct role of chamaejasmine in mediating or directly modulating this specific crosstalk within the MAPK network is not explicitly detailed in the currently available literature. However, chamaejasmine has been shown to activate the AMPK/mTOR signaling pathways, which are known to interact with MAPK pathways in various cellular contexts, particularly in the induction of apoptosis and autophagy. medchemexpress.comresearchgate.netnih.govnih.gov

Autophagy Induction and Interplay with Apoptosis

Chamaejasmine has demonstrated the capacity to induce both apoptosis and autophagy, two interconnected forms of programmed cell death, primarily through the activation of the Adenosine 5′-monophosphate-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) signaling pathways. medchemexpress.comresearchgate.netnih.govnih.gov This effect has been observed in various cancer cell lines, including osteosarcoma MG-63 cells. researchgate.netnih.govnih.gov

Research findings indicate that chamaejasmine-induced apoptosis and autophagy in MG-63 cells are mediated by AMPK activation. nih.gov Treatment with chamaejasmine led to a significant decrease in cell viability in a concentration- and time-dependent manner in MG-63 cells. nih.gov The compound's pro-apoptotic effects involve the generation of reactive oxygen species (ROS), suggesting a cross-talk between ROS production and AMPK activation in mediating cancer cell apoptosis. medchemexpress.comnih.govnih.gov Chamaejasmine treatment in MG-63 cells was shown to induce early autophagy, evidenced by the formation of autophagosomes, the conversion of LC3-I to LC3-II, and the upregulation of autophagy-associated genes such as Atg7 and Beclin-1. nih.gov Concurrently, it inhibited anti-apoptotic proteins like Bcl-2 and Bax, and activated pro-apoptotic caspases, specifically caspase-3 and caspase-9. nih.gov The critical role of AMPK in these processes was further supported by experiments where AMPK knockdown significantly inhibited both apoptosis and Beclin-1 expression following chamaejasmine treatment. nih.gov

Beyond osteosarcoma cells, chamaejasmine has been reported to induce apoptosis in HeLa cells (cervical carcinoma) by suppressing PI3K/Akt signaling cascades. researchgate.net In A549 human lung adenocarcinoma cells, chamaejasmine inhibited cell growth, arrested the cell cycle in the G2/M phase, and induced apoptosis via a ROS-mediated mitochondria-dependent pathway. researchgate.net Furthermore, in MDA-MB-231 breast cancer cells, chamaejasmine treatment led to the induction of WAF1/p21 and KIP1/p27, alongside a decrease in cyclins A, cyclins B1, cyclin-dependent kinase (cdk) 2, and cdc2. researchgate.net

Anti-Inflammatory Activities and Immunomodulation

Chamaejasmine exhibits notable anti-inflammatory and immunomodulatory properties, particularly in models of allergic inflammation. nih.govresearchgate.net

Effects on Inflammatory Mediators (Cytokines, IgE)

Chamaejasmine has demonstrated significant inhibitory effects on key inflammatory mediators. In a 2,4-dinitrofluorobenzene (DNCB)-induced atopic dermatitis model in SKH-1 hairless mice, topical administration of chamaejasmine effectively suppressed allergic inflammation. nih.gov This was primarily achieved by inhibiting DNCB-induced increases in serum Immunoglobulin E (IgE) and Interleukin-4 (IL-4) levels. nih.govresearchgate.netacademicstrive.com Specifically, treatment with 0.5% chamaejasmine resulted in a 38% decrease in serum IgE concentration compared to DNCB controls. nih.gov Mean total serum IL-4 levels were also markedly reduced from 42.5 pg/mL in DNCB controls to 25.2 pg/mL in the chamaejasmine-treated group. nih.gov The observed reduction in IL-4 is significant as IL-4 plays a crucial role in the differentiation of Th0 to Th2 cells, the IgE class switch of B cells, and the degranulation of mast cells, all of which contribute to allergic responses. nih.gov Histological analyses further revealed that chamaejasmine treatment significantly reduced dermal thickness and mast cell infiltration in the dermis, highlighting its comprehensive anti-atopic effects. nih.gov Extracts of Stellera chamaejasme L., which contain chamaejasmine as a major flavonoid, have also been shown to inhibit the production of the pro-inflammatory cytokine IL-6 in lipopolysaccharide-stimulated macrophages. researchgate.netnih.gov

Table 1: Effect of Chamaejasmine on Inflammatory Mediators in DNCB-Induced Atopic Mice

| Mediator | DNCB Control (Mean) | 0.5% Chamaejasmine Treatment (Mean) | Change (%) | Reference |

| Serum IgE | Baseline (High) | Decreased | -38% | nih.gov |

| Serum IL-4 | 42.5 pg/mL | 25.2 pg/mL | -40.7% | nih.gov |

Modulation of Key Signaling Pathways (ERK, p38, JNK)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including Extracellular Signal-Regulated Kinases (ERK), p38, and c-Jun N-terminal kinases (JNK), are well-established as central regulators of inflammatory responses, influencing the production of various pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α. news-medical.netmdpi.complos.org While these pathways are intricately involved in inflammation, the specific modulation of ERK, p38, and JNK by chamaejasmine within the context of its anti-inflammatory activities is not explicitly detailed in the provided research findings. However, chamaejasmine has been reported to inhibit AP-1 and NF-κB, transcription factors that are often activated downstream of MAPK pathways and play crucial roles in inflammatory gene expression.

β-Hexosaminidase Activity Inhibition

Chamaejasmine has been identified as a potent inhibitor of β-hexosaminidase release, an enzyme indicative of mast cell degranulation and allergic reactions. nih.govresearchgate.netacademicstrive.com In in vitro studies using RBL-2H3 cells, chamaejasmine demonstrated strong inhibitory effects on IgE-induced β-hexosaminidase release. nih.govresearchgate.net Among several flavonoids isolated from Wikstroemia dolichantha, chamaejasmine was found to be the most active in inhibiting DNP-specific IgE-induced degranulation. nih.govresearchgate.net A concentration of 30 μM chamaejasmine was effective in inhibiting antigen-mediated β-hexosaminidase release. academicstrive.com Comparative studies with other biflavonoids, such as wikstaiwanone C and neochamaejasmine B, also showed that chamaejasmine exhibited stronger β-hexosaminidase inhibitory activity. researchgate.net

Table 2: β-Hexosaminidase Inhibition by Chamaejasmine

| Compound | Source Plant | Cell Line | Activity Measured | Finding | Reference |

| Chamaejasmine | W. dolichantha Diels | RBL-2H3 cells | IgE-induced β-hexosaminidase release | Most potent inhibitor among tested flavonoids; strongly inhibited DNP-specific IgE-induced degranulation. | nih.govresearchgate.netacademicstrive.com |

| Chamaejasmine | W. dolichantha Diels | RBL-2H3 cells | Antigen-mediated β-hexosaminidase release | Efficiently inhibited at 30 μM. | academicstrive.com |

| Wikstaiwanone C | W. dolichantha Diels | RBL-2H3 cells | β-hexosaminidase release | Inhibited, but chamaejasmine showed stronger activity. | researchgate.net |

| Neochamaejasmine B | W. dolichantha Diels | RBL-2H3 cells | β-hexosaminidase release | Inhibited. | researchgate.net |

Antioxidant Activities

Chamaejasmine is recognized as a naturally occurring biflavonoid possessing significant antioxidant properties. ontosight.ai Research indicates that extracts from Stellera chamaejasme L., a plant known to contain chamaejasmine, exhibit strong antioxidant activities. researchgate.netnih.gov

Specifically, root extracts of S. chamaejasme demonstrated potent antioxidant activity against peroxyl radicals (ROO•). researchgate.netnih.gov Among the tested extracts, the ethanol (B145695) extract of the roots (EtOH-R) was found to be the most effective, with an IC50 value of 0.90 ± 0.07 µg/mL. researchgate.netnih.gov The dichloromethane (B109758) root extract (DCM-R) also displayed significant antioxidant capacity, with an IC50 of 2.17 ± 0.63 µg/mL. nih.gov These antioxidant effects are often attributed to the presence of phenolic components within such extracts. jocpr.com

Table 3: Antioxidant Activity of Stellera chamaejasme L. Root Extracts (Containing Chamaejasmine) against Peroxyl Radicals

| Extract Type | IC50 (µg/mL) ± Standard Deviation | Reference |

| Ethanol Root (EtOH-R) | 0.90 ± 0.07 | researchgate.netnih.gov |

| Dichloromethane Root (DCM-R) | 2.17 ± 0.63 | nih.gov |

| Dichloromethane Aerial Parts (DCM-AP) | 8.03 ± 1.16 | nih.gov |

| Ethanol Aerial Parts (EtOH-AP) | 10.16 ± 1.86 | nih.gov |

Reactive Oxygen Species Scavenging Abilities

Chamaejasmine has demonstrated the ability to influence reactive oxygen species (ROS) levels within cells. Research indicates that chamaejasmine can significantly increase intracellular ROS levels in certain cancer cell lines, such as human breast cancer MDA-MB-231 cells and osteosarcoma MG-63 cells. researchgate.netfrontiersin.orgnih.gov This increase in ROS is often associated with its pro-apoptotic and pro-autophagic effects, suggesting a role for ROS in mediating these cellular processes. medchemexpress.comresearchgate.netnih.gov For instance, in MG-63 cells, chamaejasmine-induced ROS generation is linked to the activation of the AMP-activated protein kinase (AMPK) pathway. nih.govportlandpress.com The antioxidant N-acetylcysteine (NAC) has been shown to decrease ROS production and inhibit chamaejasmine-induced AMPK activation, further supporting the involvement of ROS in its mechanism of action. nih.govportlandpress.com

In the context of antioxidant activity, while some studies highlight its role in inducing ROS in specific cancer cells, other research on Stellera chamaejasme extracts, which contain chamaejasmine, has shown strong antioxidant activity against peroxyl radicals (ROO•) and the ability to neutralize ABTS•+ radicals. nih.govresearchgate.net This suggests a dual role or context-dependent activity of chamaejasmine regarding ROS, where it can act as an antioxidant in certain scenarios or induce ROS as part of its cytotoxic mechanism in others.

Free Radical Neutralization Capacity

The antioxidant capacity of Stellera chamaejasme extracts, including those containing chamaejasmine, has been evaluated through various assays, demonstrating their ability to neutralize free radicals. Extracts have shown potent antioxidant activity against peroxyl radicals, with an ethanol extract of the roots exhibiting an IC50 of 0.90 ± 0.07 µg/mL. nih.govresearchgate.net This indicates a significant capacity to scavenge free radicals. The ability to neutralize ABTS•+ radicals has also been measured, further supporting its free radical neutralization capacity. nih.govresearchgate.net

Other Biological Activities in Preclinical Research

Beyond its influence on reactive oxygen species, chamaejasmine has been explored for several other biological activities in preclinical settings.

Anti-Allergic Properties (e.g., Atopic Dermatitis Models)

Chamaejasmine has demonstrated promising anti-allergic properties, particularly in models of atopic dermatitis (AD). In studies utilizing a 2,4-dinitrofluorobenzene (DNCB)-induced atopic dermatitis mouse model, topical administration of chamaejasmine significantly attenuated the clinical symptoms of dermatitis, including itching, dryness, erythema, and edema. nih.govkribb.re.kr Histological analyses revealed that chamaejasmine treatment led to a significant reduction in dermal thickness and mast cell infiltration in the dermis. nih.govkribb.re.kr

The mechanism behind its anti-allergic effects appears to involve the inhibition of inflammatory responses. Chamaejasmine has been shown to suppress DNCB-induced increases in serum IgE and interleukin-4 (IL-4) levels. nih.govkribb.re.kr The inhibition of IL-4 is crucial as it prevents the differentiation of Th0 to Th2 cells, the IgE class switch of B cells, and the degranulation of mast cells, all of which are key mediators of allergic responses. nih.govmsdmanuals.com Furthermore, chamaejasmine effectively suppressed antigen-mediated β-hexosaminidase release from RBL-2H3 cells, an indicator of mast cell degranulation. nih.gov

Chamaejasmine also improved skin barrier function and increased epidermal moisture in DNCB-induced atopic mice, as evidenced by a marked reduction in transepidermal water loss (TEWL) and an increase in skin hydration. nih.gov

Table 1: Effects of Chamaejasmine on Atopic Dermatitis Parameters in DNCB-Induced SKH-1 Mice

| Parameter | DNCB Control (Mean ± SD) | Chamaejasmine (0.5%) Treatment (Mean ± SD) | Effect of Chamaejasmine | Source |

| Transepidermal Water Loss (g/m²h) | 68.9 | 43.5 | Markedly reduced | nih.gov |

| Skin Hydration (% increase) | Significant decrease | 45% increase | Significantly increased | nih.gov |

| Serum IgE levels | Increased | Suppressed | Significant inhibition | nih.gov |

| Serum IL-4 levels | Increased | Suppressed | Significant inhibition | nih.gov |

| Dermal thickness | Increased | Significantly reduced | Significant reduction | nih.govkribb.re.kr |

| Mast cell infiltration | Increased | Significantly reduced | Significant reduction | nih.govkribb.re.kr |

| β-hexosaminidase release (RBL-2H3 cells) | Increased | Effectively suppressed | Potent inhibition | nih.gov |

Anti-Microbial Potential (Anti-viral, Anti-bacterial)

Chamaejasmine, as a component of Stellera chamaejasme extracts, has been implicated in anti-microbial activities, including anti-viral and anti-bacterial potential. ljmu.ac.ukresearchgate.netmagtechjournal.comnih.gov

In terms of antiviral activity , chamaejasmine, along with other flavonoids like Sanggenon O and EGCG, has shown potential to inhibit Dengue virus replication by blocking the Asn-130 glycosylation site of the viral protein Non Structural protein 1 (NS1). mdpi.comencyclopedia.pub Additionally, other flavonoids from Stellera chamaejasme, such as stelleranol and chamaechromone, have demonstrated antiviral effects against respiratory syncytial virus and hepatitis B virus, respectively, suggesting a broader antiviral spectrum for compounds found within the plant that contains chamaejasmine. umich.edudovepress.com

Insecticidal Activity Research

Chamaejasmine, particularly as part of the "this compound" mixture extracted from Stellera chamaejasme root, exhibits notable insecticidal activity. nih.govasianpubs.orgasianpubs.org This mixture, where 1,5-diphenyl-1-pentanone is identified as a major insecticidal component, has been evaluated for its efficacy against various insect pests. asianpubs.orgasianpubs.org

Studies have shown that this compound soluble liquid possesses good insecticidal activity and stability. asianpubs.orgasianpubs.org For instance, its median lethal concentration (LC50) values after 24 hours of treatment were recorded as 26.9 mg L-1 against Aphis craccivora (aphids) and 38.6 mg L-1 against Pieris rapae (cabbage worm). asianpubs.orgasianpubs.org This indicates its effectiveness against common agricultural pests. The insecticidal properties of S. chamaejasme have been well-established, with its roots traditionally used to kill underground insect pests. ljmu.ac.ukresearchgate.net Flavonoids from S. chamaejasme, including chamaejasmine, have been reported to have insecticidal effects and contact toxicity against pathogenic nematodes. nih.govmdpi.comnih.gov Specifically, (+)-chamaejasmine showed an inhibitory effect against Bursaphelenchus mucronatus (LC50 = 5100 µM) and Bursaphelenchus xylophilus (LC50 = 4.7 µM) at 72 hours. nih.gov

Table 2: Insecticidal Activity of this compound Soluble Liquid

| Target Pest | LC50 (24h after treatment) | Source |

| Aphis craccivora | 26.9 mg L-1 | asianpubs.orgasianpubs.org |

| Pieris rapae | 38.6 mg L-1 | asianpubs.orgasianpubs.org |

| Bursaphelenchus xylophilus | 4.7 µM (72h) | nih.gov |

| Bursaphelenchus mucronatus | 5100 µM (72h) | nih.gov |

Anticonvulsive and Anti-Epileptic Investigations

The acetone (B3395972) extract of Stellera chamaejasme (AESC), which contains chamaejasmine and other compounds, has been investigated for its anticonvulsant and anti-epileptic effects in various acute and chronic experimental epilepsy models. ljmu.ac.ukresearchgate.netmagtechjournal.com AESC demonstrated dose-dependent antagonistic effects on audiogenic seizure (AS), maximal electroshock seizure (MES), and metrazol seizure test (MET). magtechjournal.com

The effective dose 50 (ED50) values for AESC were reported as 103.05 mg/kg for audiogenic seizure, 123.83 mg/kg for maximal electroshock seizure, and 132.01 mg/kg for metrazol seizure test. magtechjournal.com These findings suggest that AESC, and by extension its active components like chamaejasmine, could potentially offer a long-duration and broad-spectrum antiepileptic effect, comparable to or even exceeding that of some conventional drugs like magnesium valproate in terms of duration. ljmu.ac.ukmagtechjournal.com The potential for developing a promising antiepileptic drug with strong anticonvulsive effects and reduced toxicity from S. chamaejasme extracts has been highlighted. ljmu.ac.uk

Table 3: Anticonvulsant Effects of Acetone Extract of S. chamaejasme (AESC)

| Epilepsy Model | ED50 (mg/kg) | Duration of Effect | Source |

| Audiogenic Seizure (AS) | 103.05 | 7-10 days | ljmu.ac.ukmagtechjournal.com |

| Maximal Electroshock Seizure (MES) | 123.83 | 7-10 days | ljmu.ac.ukmagtechjournal.com |

| Metrazol Seizure Test (MET) | 132.01 | 7-10 days | ljmu.ac.ukmagtechjournal.com |

Trypanocidal Activity Research (In Silico Studies)

In silico studies, encompassing computational techniques such as molecular docking and virtual screening, play a crucial role in the initial stages of drug discovery for neglected tropical diseases like trypanosomiasis. These methods enable the rapid identification of potential therapeutic candidates by predicting their interactions with essential parasitic enzymes and proteins, thereby streamlining the drug development process and reducing the need for extensive experimental testing mdpi.commdpi.comfrontiersin.org. Trypanosomiasis, including Chagas disease (caused by Trypanosoma cruzi) and Human African Trypanosomiasis (HAT, caused by Trypanosoma brucei), remains a significant global health challenge with limited effective and safe treatment options mdpi.commdpi.comfrontiersin.org. Key molecular targets explored in these studies include trans-sialidase (TcTS) and cruzain (CZ) in T. cruzi, and trypanothione (B104310) reductase (TR), ornithine decarboxylase (ODC), and phosphodiesterases (PDEs) in Trypanosoma brucei frontiersin.orgresearchgate.netnih.govchemrxiv.orgresearchgate.netnih.govnih.gov.

Despite the growing interest in natural compounds, including flavonoids, for their diverse pharmacological properties and potential against parasitic diseases, specific detailed in silico studies focusing directly on the trypanocidal activity of Chamaejasmine, complete with quantitative data such as binding energies or inhibition constants, were not explicitly identified in the reviewed literature.

However, some research highlights the broader context in which compounds like Chamaejasmine could be investigated. For instance, indoleamine 2,3-dioxygenase-1 (IDO1) has been identified as an attractive target for developing compounds with potential trypanocidal activity researchgate.net. This compound B has been studied for its interaction with IDO1, indicating a potential, albeit indirect, relevance in this therapeutic area researchgate.net. Furthermore, in silico analyses have been performed to identify compounds with anti-Chagas potential against trans-sialidase proteins in T. cruzi, leading to the identification of numerous compounds, including plant metabolites, as potential candidates researchgate.net. While Chamaejasmine is a plant metabolite and a flavonoid, the direct inclusion of Chamaejasmine with specific in silico trypanocidal activity data (e.g., binding affinities to trypanosomal targets) within these studies was not detailed.

The absence of specific in silico data for Chamaejasmine in the current search results suggests a gap in the published literature regarding its direct computational evaluation as a trypanocidal agent. Future research could explore Chamaejasmine's interactions with validated trypanosomal targets through molecular docking and dynamics simulations to elucidate its potential mechanisms of action against Trypanosoma species.

Structure Activity Relationship Sar Studies and Chemical Derivatization

Analysis of Structural Features Influencing Biological Activities

Chamaejasmine is characterized as a 3,3'-biflavanone, meaning it consists of two flavanone (B1672756) units linked at the C-3 and C-3' positions. nih.gov Its dimeric nature is a key structural feature contributing to its observed biological activities. Flavonoids, in general, exhibit a wide range of bioactivities that are closely tied to their specific chemical structures and functionalities. researchgate.net

Research indicates that chamaejasmine exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various human cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung adenocarcinoma), and PC-3 (prostate cancer). lipidmaps.orgresearchgate.netnih.gov This inhibitory effect is associated with the induction of G2/M phase arrest and apoptosis in cancer cells. lipidmaps.org Mechanistically, chamaejasmine activates the AMPK/mTOR signaling pathway, leading to increased phosphorylation of AMPK and decreased phosphorylation of mTOR in a concentration-dependent manner. portlandpress.com This activation of AMPK is partly mediated by the production of reactive oxygen species (ROS) and is crucial for the observed cellular apoptosis and autophagy. portlandpress.com

A specific structural insight into chamaejasmine's activity comes from its anti-inflammatory effects. When compared to wikstaiwanone C, chamaejasmine demonstrated stronger β-hexosaminidase activity. This enhanced activity was attributed to the presence of a methoxy (B1213986) group in the B ring of chamaejasmine, suggesting that such substituents can substantially increase anti-inflammatory efficacy in biflavonoids. researchgate.net Furthermore, flavanones and their dimeric forms, including chamaejasmine, neochamaejasmine B, and wikstaiwanone C, have been identified as potential inhibitors of β-hexosaminidase, a finding that contrasts with some earlier studies suggesting flavanones were inactive in this regard. researchgate.net

Comparison with Related Biflavonoids and Natural Products

Chamaejasmine belongs to the class of biflavonoids, which are dimeric flavonoids known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antioxidant, vasorelaxant, and anticancer activities. uni.lu Many natural biflavonoids, such as amentoflavone (B1664850), bilobetin (B1667069), ginkgetin (B1671510), isoginkgetin, taiwaniaflavone, morelloflavone, delicaflavone, and hinokiflavone, share these broad bioactivities. nih.gov

The dimeric structure of biflavonoids often confers enhanced activity compared to their monomeric counterparts. For instance, biflavones like bilobetin and ginkgetin have demonstrated stronger inhibition of human thrombin than monoflavonoid derivatives. nih.gov

In the context of anticancer activity, chamaejasmine has shown promising results when compared to other well-known compounds. For example, in studies against PC-3 prostate cancer cells, chamaejasmine exhibited more potent anticancer activity than taxol, with lower IC50 values. researchgate.netnih.gov Similarly, while amentoflavone has shown anticancer activity against HeLa and MCF-7 cell lines, chamaejasmine has demonstrated even lower IC50 values, suggesting a potentially more promising profile for cancer therapy. nih.gov

The following table summarizes comparative cytotoxic activities of chamaejasmine and amentoflavone against certain human cancer cell lines:

| Compound | Cell Line | IC50 (µM) [Reference] |

| Chamaejasmine | PC-3 | 2.28 nih.gov |

| Chamaejasmine | MCF-7 | 4.02 nih.gov |

| Chamaejasmine | A549 | 4.84 nih.gov |

| Chamaejasmine | HO-4980 | 5.31 nih.gov |

| Amentoflavone | HeLa | 76.83 nih.gov |

| Amentoflavone | MCF-7 | 67.71 nih.gov |

Strategies for Chemical Derivatization and Analog Synthesis

The synthesis of analogs and derivatives of natural products like chamaejasmine is a crucial strategy in drug discovery to optimize their biological activities and physicochemical properties. The first chemical synthesis of dl-chamaejasmine, a structurally unique 3,3'-biflavanone, involved a two-step biomimetic approach. This process began with trimethyl ether derivatives of 3-iodonaringenin, followed by a metallic lanthanum-mediated reductive dimerization and subsequent global demethylation. nih.govwikidata.org This method represents a general biomimetic (reductive) radical dimerization strategy for 3,3'-biflavonoids. nih.gov However, the initial yield of methyl-protected chamaejasmine from this key dimerization step was reported to be relatively low (10%). wikidata.org

The principles of SAR guide these synthetic efforts, as predicting biological activity from molecular structure allows for targeted synthesis of compounds with desirable properties and avoidance of those with unfavorable characteristics.

While acetylation is a well-known post-translational modification in biological systems, involving the addition of an acetyl group (CH3CO) to specific amino acid residues to alter protein function, conformation, and stability researchgate.netljmu.ac.uk, specific detailed studies on the acetylation of chamaejasmine itself or other targeted functional group modifications of the chamaejasmine molecule and their direct impact on its activity profiles are not extensively documented in the available literature. However, given that chamaejasmine is a polyhydroxylated flavonoid cenmed.com, the hydroxyl groups present in its structure are potential sites for chemical modifications, including acetylation or methylation, which could influence its biological properties.

The position and nature of substituents on the flavonoid nucleus play a critical role in determining biological activities. For chamaejasmine, the presence of a methoxy group in the B ring was specifically linked to an increase in anti-inflammatory activity, as observed in its stronger β-hexosaminidase inhibition compared to wikstaiwanone C. researchgate.net

More broadly, in flavonoids, the presence of hydroxyl substituents generally enhances antioxidant activity, while methoxy groups can sometimes diminish it, although this depends on the specific activity and substitution pattern. nih.govnih.gov The substitution patterns on the B-ring are particularly influential in determining the antioxidant potencies of flavonoids. nih.gov These general principles of substituent effects on flavonoid activity suggest that targeted modifications to the hydroxyl groups or the introduction of other functional groups on chamaejasmine's core structure could be explored to fine-tune its therapeutic efficacy for various applications.

Advanced Computational and in Silico Approaches in Chamaejasmine Research

Molecular Docking Simulations for Target Identification and Binding Mechanisms

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to form a stable complex. This approach is crucial for identifying potential biological targets and elucidating the atomic-level details of ligand-protein interactions.

Chamaejasmine, a biflavonoid, has been extensively investigated using molecular docking to understand its interaction with various biological targets. A significant area of research has focused on its anticancer properties, particularly its interaction with tubulin protein (TB). Molecular docking studies have indicated that chamaejasmine specifically interacts with the active site located at the top of the β-subunit of tubulin (β-TB). nih.govchem960.com The optimal binding orientation of chamaejasmine within the TB active site was determined through a combination of Monte Carlo (MC) type and simulation annealing (SA) methods. nih.gov

The binding affinity between chamaejasmine and tubulin has been quantified, revealing a strong interaction. The calculated interaction energy (Einter) for the chamaejasmine-TB complex was reported to be -164.77 kcal·mol⁻¹. nih.govchem960.com Further analysis of these interactions showed that van der Waals forces (EvdW) play a predominant role in the binding process, contributing over 67.5% of the total interaction energy. nih.gov The binding pose is characterized by robust hydrophobic effects between the core phenyl rings (A–D) of chamaejasmine and the hydrophobic surface of the tubulin active site. nih.gov

Beyond tubulin, molecular docking has also implicated chamaejasmine in other therapeutic contexts. For instance, chamaejasmine has been identified as a potential inhibitor of the Dengue virus NS1 glycoprotein. Through molecular docking-based screening of plant flavonoids, chamaejasmine was found to block the Asn-130 glycosylation site of NS1, suggesting a mechanism for inhibiting viral replication.

Another notable application of molecular docking involves chamaejasmin (B1198936) B, a related flavonoid, in the context of Indoleamine 2,3-Dioxygenase 1 (IDO1). This compound B was selected as a potential allosteric site binder of IDO1 through computational screenings, demonstrating favorable docking energies. Additionally, chamaejasmine, as a core component of Stellera chamaejasme L. extracts (RXLD), has shown strong spontaneous docking activities with MAPK9 in studies related to glioblastoma, highlighting its potential in modulating critical signaling pathways.

Table 1: Key Molecular Docking Findings for Chamaejasmine

| Target Protein | Binding Energy (Einter) | Dominant Interaction Type | Key Binding Site | Reference |

| Tubulin (β-TB) | -164.77 kcal·mol⁻¹ | Hydrophobic, Van der Waals | Active site on β-subunit | nih.govchem960.com |

| Dengue NS1 Glycoprotein | Not specified, but strong potential interaction | Not specified, blocks glycosylation site | Asn-130 glycosylation site | |

| IDO1 (this compound B) | Favorable docking energy, specific value not given | Not specified | Allosteric site | |

| MAPK9 (as part of RXLD) | Strong spontaneous docking activity | Not specified | Not specified |

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. This approach is crucial for understanding the stability of ligand-protein complexes, conformational changes, and the detailed mechanisms of ligand binding and unbinding.

In the study of chamaejasmine's interaction with tubulin, a 4.0-ns MD simulation was performed on the energy-minimized chamaejasmine-TB complex. nih.gov This simulation utilized the Discover 3.0 module and the CVFF force-field, employing a canonical ensemble (NVT) and the Cell-Multipole approach for non-bonded interactions. nih.gov The results of the MD simulation indicated that the docked complex rapidly achieved equilibrium and maintained considerable stability after approximately 2.0 ns. nih.gov Consequently, the average structure derived from the 2.0–4.0 ns MD trajectories was utilized for further detailed analysis of the interaction. nih.gov